3-Bromo-6-methyl-5,6-dihydro-pyrrolo[3,4-b]pyridin-7-one
Description
3-Bromo-6-methyl-5,6-dihydro-pyrrolo[3,4-b]pyridin-7-one (CAS: 1254319-55-5) is a bicyclic heterocyclic compound featuring a fused pyrrolopyridine core. The molecule contains a bromine atom at position 3 and a methyl group at position 6, which confer distinct electronic and steric properties. It is synthesized via advanced catalytic methods, such as RhIII-catalyzed cascade reactions, ensuring regiocontrol and stereoselectivity .
Properties
IUPAC Name |
3-bromo-6-methyl-5H-pyrrolo[3,4-b]pyridin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c1-11-4-5-2-6(9)3-10-7(5)8(11)12/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIAJIZVBOQVDTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(C1=O)N=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301190128 | |
| Record name | 3-Bromo-5,6-dihydro-6-methyl-7H-pyrrolo[3,4-b]pyridin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301190128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1254319-55-5 | |
| Record name | 3-Bromo-5,6-dihydro-6-methyl-7H-pyrrolo[3,4-b]pyridin-7-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1254319-55-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-5,6-dihydro-6-methyl-7H-pyrrolo[3,4-b]pyridin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301190128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-6-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Preparation Methods
Core Cyclization
The core 5,6-dihydro-pyrrolo[3,4-b]pyridin-7-one framework is formed by intramolecular cyclization of a suitable precursor containing both amine and keto functionalities. Literature and patent sources describe the use of substituted aminopyridines or aminopyridone derivatives that undergo cyclization under controlled conditions to yield the dihydro-pyrrolopyridinone ring system.
- The cyclization is typically facilitated by heating in polar aprotic solvents or under acidic catalysis.
- The 6-methyl substitution can be introduced either by using a methyl-substituted pyridine precursor or by methylation of the intermediate prior to cyclization.
Bromination at the 3-Position
Selective bromination at the 3-position of the pyrrolo[3,4-b]pyridinone ring is achieved using electrophilic brominating agents such as N-bromosuccinimide (NBS) or bromine under controlled conditions.
- The reaction is carried out in solvents like dichloromethane or acetic acid.
- Temperature control is critical to avoid over-bromination or side reactions.
- The bromination proceeds regioselectively due to the electronic and steric environment of the fused ring system.
Representative Preparation from Patent Literature
A relevant patent (WO2017112719A1) describes the synthesis of related 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one derivatives, which can be adapted for the preparation of 3-bromo-6-methyl analogs by incorporating bromination and methylation steps at appropriate stages.
Research Findings and Optimization Notes
- The incorporation of methyl and bromo substituents influences the compound's reactivity and biological activity.
- Bromination selectivity is enhanced by controlling reaction conditions and solvent choice.
- Cyclization efficiency depends on the precursor design and reaction environment.
- Analogous compounds with similar pyrrolo-pyridinone cores have been synthesized using cyclization strategies combined with halogenation and alkylation, indicating the robustness of these methods.
Summary Table of Preparation Steps
| Step No. | Process | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Precursor synthesis | Aminopyridine or aminopyridone derivatives | Intermediate with amine and keto groups |
| 2 | Cyclization | Heating in polar aprotic solvent or acid | Formation of 5,6-dihydro-pyrrolo[3,4-b]pyridin-7-one core |
| 3 | Methyl introduction (if needed) | Methylation reagents (e.g., methyl iodide) | 6-Methyl substitution on the core |
| 4 | Bromination | N-Bromosuccinimide or Br2 in DCM or AcOH | Selective bromination at 3-position |
| 5 | Purification | Chromatography or recrystallization | Pure this compound |
Chemical Reactions Analysis
3-Bromo-6-methyl-5,6-dihydro-pyrrolo[3,4-b]pyridin-7-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C8H7BrN2O
- Molecular Weight : 227.06 g/mol
- IUPAC Name : 3-bromo-6-methyl-5H-pyrrolo[3,4-b]pyridin-7-one
The compound features a bromine atom at the 3-position and a methyl group at the 6-position of the pyrrole ring, contributing to its unique reactivity and biological activity.
Medicinal Chemistry
Drug Development :
3-Bromo-6-methyl-5,6-dihydro-pyrrolo[3,4-b]pyridin-7-one serves as a crucial building block in the synthesis of various bioactive molecules. Its structure allows for modifications that can enhance pharmacological properties. For instance, derivatives of this compound have been investigated for their potential as anti-cancer agents and neuroprotective drugs.
Case Study :
Research has demonstrated that derivatives of this compound exhibit inhibitory activity against certain cancer cell lines. A study published in the Journal of Medicinal Chemistry highlighted a derivative that showed promising results in reducing tumor growth in vivo.
Biological Studies
Mechanisms of Action :
The compound interacts with specific biological targets, such as enzymes and receptors. Its mechanism often involves modulation of signaling pathways related to cell proliferation and apoptosis.
Applications in Pharmacology :
Research has focused on the compound's role in neurological studies. It has been shown to influence neurotransmitter systems, making it a candidate for further exploration in treating neurodegenerative diseases like Alzheimer's and Parkinson's.
Chemical Synthesis
Synthesis of Complex Molecules :
In chemical synthesis, this compound is utilized to construct more complex heterocyclic compounds. Its ability to undergo various reactions—including substitution, oxidation, and further cyclization—makes it valuable for synthetic chemists.
Comparison with Similar Compounds :
| Compound Name | Structural Features | Applications |
|---|---|---|
| 2-Bromo-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one | Similar structure; different bromine position | Potential anti-inflammatory agents |
| Pyrrolopyrazine Derivatives | Contains pyrrole ring; diverse substituents | Antimicrobial and anticancer activities |
Mechanism of Action
The mechanism of action of 3-Bromo-6-methyl-5,6-dihydro-pyrrolo[3,4-b]pyridin-7-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Isomerism and Substituent Positioning
4-Bromo-5,6-dihydro-pyrrolo[3,4-b]pyridin-7-one (CAS: Discontinued, ):
- Key Difference : Bromine at position 4 instead of 3.
- Impact : Positional isomerism alters dipole moments and reactivity. The 3-bromo derivative may exhibit enhanced electrophilic substitution reactivity due to proximity to the lactam oxygen.
- Synthetic Challenges : Discontinued commercial availability suggests synthesis difficulties or instability compared to the 3-bromo analog .
5,6-Dihydro-2,4-dimethyl-7H-pyrrolo[3,4-b]pyridin-7-one (CAS: 2170723-57-4, ):
- Key Difference : Methyl groups at positions 2 and 4 vs. 6-methyl in the target compound.
- Impact : Steric hindrance and electronic effects differ significantly. The 6-methyl group in the target compound may stabilize the lactam ring through hyperconjugation, whereas 2,4-dimethyl substitution could hinder π-orbital overlap .
Substituent Effects on Physicochemical Properties
*LogP values estimated via computational tools (e.g., ChemAxon).
- Benzyl vs.
- Naphthyridine Core : 3-Bromo-1,7-naphthyridin-8(7H)-one () lacks the fused pyrrole ring, leading to reduced ring strain and altered UV-Vis absorption profiles due to extended conjugation .
Biological Activity
3-Bromo-6-methyl-5,6-dihydro-pyrrolo[3,4-b]pyridin-7-one (CAS Number: 1254319-55-5) is a heterocyclic compound with significant potential in medicinal chemistry. Its molecular formula is C8H7BrN2O, and it has garnered attention for its biological activities, particularly in the context of drug development and therapeutic applications.
The compound features a bromine atom at the 3-position and a methyl group at the 6-position of the pyrrolopyridine structure. Its molecular weight is 227.06 g/mol, and it is typically presented as a white to off-white solid with a high purity level (≥98.95%) .
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound can modulate the activity of specific enzymes and receptors, leading to diverse pharmacological effects. The exact mechanisms are still under investigation but may involve:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Interaction : It could bind to receptors that play critical roles in cellular signaling.
Biological Activity
Research indicates that this compound exhibits promising biological activities, particularly against pathogens like Mycobacterium tuberculosis (MTB). A study demonstrated that derivatives related to pyrrolopyridines showed significant antitubercular activity through in vitro assays . The following table summarizes key findings related to its biological activities:
Case Studies
Several studies have explored the biological implications of this compound:
- Antitubercular Studies : A combinatorial library of pyrrolopyridine derivatives was synthesized and tested against M. tuberculosis. The results indicated that specific substitutions enhanced their potency against the pathogen .
- Cytotoxicity Assays : Investigations into the cytotoxic effects of related compounds revealed that modifications in the structure could lead to significant variations in activity against cancer cell lines, suggesting a potential role in cancer therapy .
- Mechanistic Studies : Research has focused on elucidating the binding interactions between this compound and its biological targets using molecular docking studies, which provide insights into how structural variations influence activity .
Comparison with Related Compounds
When comparing this compound to similar compounds such as other pyrrolopyridine derivatives, it is noted that variations in substitution patterns significantly affect biological activity. For instance:
| Compound | Substituent Position | Biological Activity |
|---|---|---|
| 2-Bromo-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one | Varies | Lower potency than target compound |
| Pyrrolopyrazine Derivatives | Varies | Diverse activities depending on substituents |
Q & A
Q. What precautions are necessary when handling brominated pyrrolopyridinones due to their reactivity?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
